4-Hexenoic acid

Overview

Description

4-Hexenoic acid, also known as trans-4-hexenoic acid, is a six-carbon unsaturated fatty acid that is commonly found in various plants and animals. It is an important precursor for the synthesis of various compounds, including flavors, fragrances, and pharmaceuticals.

Scientific Research Applications

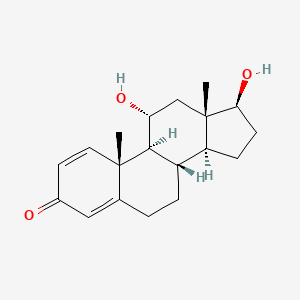

Microbiological Degradation of Steroids : 4-Hexenoic acid is involved in the microbial degradation of steroid ring A. Research has shown that enzyme preparations from Pseudomonas testosteroni can convert 2-oxo-cis-4-hexenoic acid, a derivative of this compound, into carbon dioxide, suggesting its role in steroid metabolism (Coulter & Talalay, 1968).

Neurotransmitter Inactivation : this compound derivatives, such as (Z)-4-Amino-6-fluoro-5-hexenoic acid, have been used to study the inactivation of the enzyme γ-aminobutyric acid (GABA) aminotransferase, which is crucial in neurotransmitter regulation. This research identified an active site residue crucial for enzyme function (Leon & Silverman, 1996).

Halolactonization in Organic Chemistry : The compound is important in understanding the halolactonization of γ,δ-unsaturated acids, a key reaction in organic synthesis. Research has shown that the presence of substituents affects the formation of lactones during bromolactonization and iodolactonization of 4-hexenoic acids (Snider & Johnston, 1985).

Flavor Synthesis : this compound is synthesized for use in flavoring, typically through condensation reactions. Its synthesis, characterization, and optimization have been studied for potential use in various consumer products (Minjie, 2009).

Controlled Release in Agriculture : There's research on using this compound for controlled-release formulations in agriculture. For instance, its intercalation with zinc-layered hydroxide for the controlled release of insect pheromones, demonstrating potential in environmentally safe pesticide development (Ahmad et al., 2015).

Mechanism of Action

Safety and Hazards

4-Hexenoic acid can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray . Protective equipment including gloves and eye/face protection should be worn when handling this chemical . In case of ingestion, it is advised not to induce vomiting and seek immediate medical attention .

Biochemical Analysis

Biochemical Properties

4-Hexenoic acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is acyl-CoA synthetase, which catalyzes the activation of fatty acids by converting them into acyl-CoA derivatives. This interaction is crucial for the subsequent steps in fatty acid metabolism, including β-oxidation and lipid biosynthesis .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By activating PPARs, this compound can influence the expression of genes involved in fatty acid oxidation and energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression. Additionally, this compound can inhibit the activity of certain enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase, thereby regulating the synthesis and degradation of fatty acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. It can undergo degradation when exposed to extreme pH or temperature conditions. Long-term exposure to this compound has been observed to affect cellular function, including alterations in lipid metabolism and energy production .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been shown to have beneficial effects on lipid metabolism and energy homeostasis. At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the accumulation of reactive intermediates and disruption of cellular redox balance .

Metabolic Pathways

This compound is involved in several metabolic pathways, including β-oxidation and lipid biosynthesis. It is converted into its acyl-CoA derivative by acyl-CoA synthetase, which then enters the β-oxidation pathway for energy production. Additionally, this compound can be incorporated into complex lipids, such as phospholipids and triglycerides, through lipid biosynthesis pathways .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. It can be taken up by cells through fatty acid transport proteins (FATPs) and then bound to intracellular fatty acid-binding proteins (FABPs) for transport to various cellular compartments. This distribution is essential for the proper functioning of this compound in lipid metabolism and energy production .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum. Its localization is influenced by targeting signals and post-translational modifications. For example, the acyl-CoA derivative of this compound is transported into the mitochondria for β-oxidation, while its incorporation into complex lipids occurs in the endoplasmic reticulum .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 4-Hexenoic acid can be achieved through a multi-step process involving the oxidation of a suitable starting material.", "Starting Materials": ["1-Hexene", "Potassium permanganate", "Sodium hydroxide", "Sulfuric acid", "Water"], "Reaction": [ { "Step 1": "1-Hexene is oxidized with potassium permanganate in the presence of sodium hydroxide to form 4-Hexenal." }, { "Step 2": "4-Hexenal is then subjected to a second oxidation with potassium permanganate in the presence of sulfuric acid to form 4-Hexenoic acid." }, { "Step 3": "The final product is purified by washing with water and drying." } ] } | |

CAS RN |

35194-36-6 |

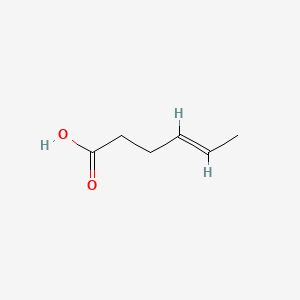

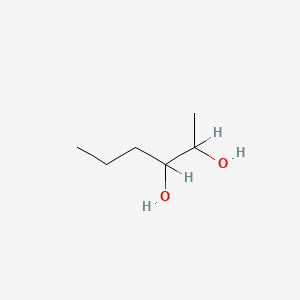

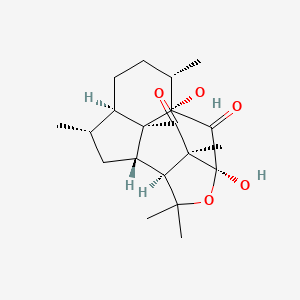

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

hex-4-enoic acid |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2-3H,4-5H2,1H3,(H,7,8) |

InChI Key |

NIDHFQDUBOVBKZ-UHFFFAOYSA-N |

Isomeric SMILES |

C/C=C/CCC(=O)O |

SMILES |

CC=CCCC(=O)O |

Canonical SMILES |

CC=CCCC(=O)O |

Other CAS RN |

35194-36-6 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Hexenoic acid?

A1: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: While the provided research articles do not delve deeply into spectroscopic characterization, techniques like Fourier transform infrared (FTIR) spectroscopy can identify key functional groups, such as the carboxylic acid (C=O stretching at 1723 cm-1) and alkene (C=C stretching) moieties. Nuclear magnetic resonance (NMR) spectroscopy can further elucidate the structure and stereochemistry of the compound.

Q3: Is there information about the material compatibility of this compound?

A3: The provided research primarily focuses on the compound's biological activity and chemical synthesis. Information on its compatibility with various materials is limited within these studies.

Q4: What is known about the stability of this compound under different conditions?

A4: While specific stability data is limited, the presence of the carboxylic acid and alkene functionalities suggests potential sensitivity to oxidation, particularly at elevated temperatures and in the presence of light or oxidizing agents. Appropriate storage conditions, like cool, dark environments, would be recommended.

Q5: Are there any industrial applications utilizing this compound's reactivity?

A6: While not directly used, this compound serves as a valuable intermediate in organic synthesis. One example is its application in the preparation of racemic 4R:5S and 4S:5R 4,5-dihydroxyhexanoic acid γ-lactone, a component found in the aroma extracts of specific sherries [].

Q6: Have computational methods been applied to study this compound?

A7: Yes, computational studies, specifically semiempirical calculations, were used to investigate intramolecular hydrogen bonding patterns in monocyclic analogs of mycophenolic acid, which share structural similarities with this compound []. These calculations help rationalize the observed differences in potency among the analogs.

Q7: How do structural modifications of this compound affect its biological activity?

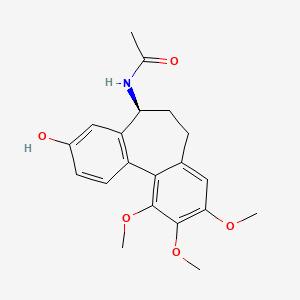

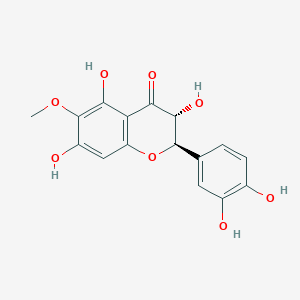

A8: Research on mycophenolic acid analogs, which contain a this compound substructure, provides insights into SAR. For example, derivatives lacking the lactone moiety or possessing a methyl group or hydrogen at the C-4 position exhibited significantly reduced cytotoxicity compared to mycophenolic acid []. Conversely, incorporating a chloro group at C-4 yielded analogs with some activity, although substantially lower than mycophenolic acid.

Q8: Do the cis and trans isomers of this compound display different activities?

A9: Yes, studies on methionine adenosyltransferase inhibitors, which include this compound derivatives, show that the trans isomer of 2-amino-4-hexenoic acid acts as a potent inhibitor, while the cis isomer does not []. This highlights the importance of stereochemistry in biological activity.

Q9: What are the challenges in formulating this compound and its derivatives?

A9: While specific formulation challenges are not extensively discussed in the provided research, the potential for oxidation, particularly of the alkene moiety, could be a consideration. Formulation strategies might involve incorporating antioxidants, protecting from light and moisture, and selecting appropriate packaging.

Q10: Is there information regarding SHE regulations specific to this compound?

A10: The provided research articles primarily focus on the chemical and biological aspects of this compound and its derivatives. Specific SHE regulations would depend on the application, handling, and potential exposure risks associated with the compound. It's crucial to consult relevant safety data sheets and regulatory guidelines for comprehensive SHE information.

Q11: What analytical techniques are used to detect and quantify this compound?

A12: Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for identifying and quantifying this compound, particularly in complex matrices like fermented cucumber brine []. The volatile nature of the compound makes it amenable to GC-MS analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)

![[2-(4-Aminophenyl)-1-hydroxy-1-phosphono-ethyl]phosphonic acid](/img/structure/B1196534.png)